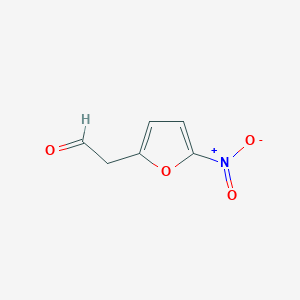
5-(6-Quinolyl)isoxazole-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(quinolin-6-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that combines a quinoline moiety with an oxazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both quinoline and oxazole rings endows the compound with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(quinolin-6-yl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of quinoline derivatives with oxazole precursors in the presence of a suitable catalyst. For instance, the reaction of 6-quinolinecarboxylic acid with an oxazole derivative under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(quinolin-6-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline-oxazole compounds .
Wissenschaftliche Forschungsanwendungen
5-(quinolin-6-yl)-1,2-oxazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 5-(quinolin-6-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the oxazole ring can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline moiety and exhibit similar biological activities.
Oxazole derivatives: Compounds such as oxazolone and oxazolidinone share the oxazole ring and have comparable chemical properties.
Uniqueness
5-(quinolin-6-yl)-1,2-oxazole-3-carboxylic acid is unique due to the combination of quinoline and oxazole rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H8N2O3 |
|---|---|
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
5-quinolin-6-yl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H8N2O3/c16-13(17)11-7-12(18-15-11)9-3-4-10-8(6-9)2-1-5-14-10/h1-7H,(H,16,17) |
InChI-Schlüssel |
ZCAOVUCZBPRNGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)C3=CC(=NO3)C(=O)O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13518279.png)













